![molecular formula C14H16N4O5 B5768288 N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B5768288.png)
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as DMAPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAPA is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream substrates, which leads to the inhibition of various cellular processes. N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to be a selective inhibitor of GSK-3β, as it does not inhibit other kinases that share a similar ATP-binding site.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in cellular and animal models. In cellular models, N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and promote the differentiation of stem cells. In animal models, N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to improve cognitive function in Alzheimer's disease models, improve glucose tolerance in diabetic models, and reduce tumor growth in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its selectivity for GSK-3β. This allows researchers to specifically study the effects of GSK-3β inhibition without affecting other kinases. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in scientific research. One direction is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. Another direction is the investigation of the potential therapeutic effects of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in other diseases such as Parkinson's disease, Huntington's disease, and bipolar disorder. Additionally, the use of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with 2-methyl-5-nitroimidazole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to yield N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been used in various scientific research studies due to its ability to inhibit GSK-3β. GSK-3β is a key regulator of many cellular processes, and its dysregulation has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer. By inhibiting GSK-3β, N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have potential therapeutic effects in these diseases.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-9-15-7-14(18(20)21)17(9)8-13(19)16-11-5-4-10(22-2)6-12(11)23-3/h4-7H,8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHFRQXKWNYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxy-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.